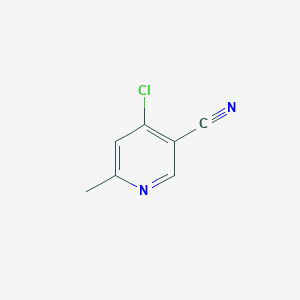

4-Chloro-6-methylnicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-5-2-7(8)6(3-9)4-10-5/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYNDJKNBVJWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591812 | |

| Record name | 4-Chloro-6-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38875-76-2 | |

| Record name | 4-Chloro-6-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-methylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-6-methylnicotinonitrile: Properties, Synthesis, and Applications in Medicinal Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 4-Chloro-6-methylnicotinonitrile, a key heterocyclic building block. It delves into its fundamental properties, validated synthesis protocols, characteristic reactivity, and critical applications as a versatile intermediate in modern medicinal chemistry.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 4-chloro-6-methylpyridine-3-carbonitrile, is a substituted pyridine derivative. The strategic placement of its functional groups—a chloro moiety at the 4-position, a nitrile at the 3-position, and a methyl group at the 6-position—renders it a highly valuable precursor for constructing more complex molecular architectures. The electron-withdrawing nature of the nitrile and the pyridine nitrogen atom activates the chlorine atom for nucleophilic substitution, which is the cornerstone of its synthetic utility.

Table 1: Physicochemical and Computational Data for this compound [1]

| Property | Value | Source |

| CAS Number | 38875-76-2 | ChemScene[1] |

| Molecular Formula | C₇H₅ClN₂ | ChemScene[1] |

| Molecular Weight | 152.58 g/mol | ChemScene[1] |

| Appearance | Off-white fluffy solid | ChemicalBook[2] |

| Purity | ≥98% (Typical) | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 36.68 Ų | ChemScene[1] |

| LogP (Calculated) | 1.9151 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 0 | ChemScene[1] |

| SMILES | N#CC1=CN=C(C)C=C1Cl | ChemScene[1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved from a pyridone precursor through a robust chlorination/dehydration reaction. This transformation is a staple in heterocyclic chemistry for converting hydroxyl groups to reactive chloro groups.

Representative Synthesis Protocol

A common and effective method involves the treatment of a 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide intermediate with a potent chlorinating agent like phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅).[2][3]

Causality Behind Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): This reagent serves a dual purpose. It acts as both the solvent and the primary chlorinating agent, converting the pyridone tautomer into the desired 4-chloro derivative.

-

Phosphorus Pentachloride (PCl₅): The addition of PCl₅ enhances the chlorinating power of the reaction mixture. It also functions as a dehydrating agent, which is crucial for converting the amide group into the nitrile (carbonitrile) group.

-

Heating: The reaction requires elevated temperatures (e.g., 110 °C) to overcome the activation energy for both the chlorination of the pyridine ring and the dehydration of the amide.[2][3]

-

Aqueous Quench: The reaction is carefully quenched with an aqueous base (e.g., sodium carbonate solution) to neutralize the highly acidic and reactive phosphorus-based reagents, ensuring safe handling and workup.

Step-by-Step Synthesis Workflow

-

Reaction Setup: Suspend the starting material, 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, in phosphorus oxychloride (POCl₃).[3]

-

Initial Heating: Heat the suspension to 110 °C for approximately 15 minutes.[3]

-

Addition of PCl₅: Cool the mixture to room temperature (25 °C) and add phosphorus pentachloride (PCl₅) portion-wise. This is an exothermic step and requires careful control.[3]

-

Final Heating: Heat the reaction mixture again to 110 °C for 1 hour to ensure the completion of both chlorination and nitrile formation.[3]

-

Workup: After cooling, concentrate the mixture to remove excess POCl₃. Dilute the residue with an organic solvent like ethyl acetate and carefully quench with a cold aqueous solution of sodium carbonate.[2][3]

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by silica gel column chromatography to yield this compound as an off-white solid.[2][3]

Synthesis Visualization

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the susceptibility of the C4-chloro group to nucleophilic aromatic substitution (SNAr) . This makes it an excellent scaffold for introducing a wide variety of functional groups at the 4-position of the pyridine ring.

-

Nucleophiles: It readily reacts with O-nucleophiles (alcohols, phenols), N-nucleophiles (amines, hydrazines), and S-nucleophiles (thiols).[4]

-

Reaction Conditions: These substitutions are typically performed in the presence of a base (e.g., triethylamine, potassium carbonate) to neutralize the HCl generated during the reaction and a suitable solvent (e.g., DMF, DMSO, acetonitrile).

This predictable reactivity allows for the systematic and regioselective synthesis of diverse libraries of substituted pyridines, a common strategy in drug discovery programs.[5]

Caption: Key nucleophilic substitution reactions of the title compound.

Analytical Profile and Quality Control

Confirmation of the structure and purity of this compound is achieved through standard analytical techniques. The data presented below serves as a benchmark for self-validation in a research setting.

Table 2: Spectroscopic Data for Structural Verification

| Technique | Data Interpretation |

| ¹H NMR (CDCl₃) | δ 8.75 (s, 1H), 7.38 (s, 1H), 2.65 (s, 3H).[2][3]Interpretation: The two singlets in the aromatic region correspond to the protons at C2 and C5 of the pyridine ring. The singlet at 2.65 ppm corresponds to the three protons of the C6-methyl group. |

| Mass Spec. | (M+1) = 153.[2][3]Interpretation: The mass-to-charge ratio of the protonated molecule is consistent with the calculated molecular weight for the formula C₇H₅ClN₂. |

| Further Analysis | For more detailed structural confirmation, techniques like ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) are recommended. |

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While comprehensive toxicological properties have not been fully investigated, the compound should be handled with care.[6]

-

Personal Protective Equipment (PPE): Handle in a well-ventilated area or fume hood. Wear protective gloves, safety glasses, and a lab coat.[6]

-

First Aid:

-

Inhalation: Move the person to fresh air.[6]

-

Skin Contact: Wash off with soap and plenty of water.[6]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[6]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6]

-

In all cases of exposure, consult a physician.[6]

-

-

Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[6]

-

Storage: Store in a cool, dry place in a tightly sealed container. Recommended storage is at 4°C for long-term stability.[1]

References

4-Chloro-6-methylnicotinonitrile molecular weight and formula

An In-Depth Technical Guide to 4-Chloro-6-methylnicotinonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

This compound is a substituted pyridine derivative that serves as a crucial heterocyclic building block in modern medicinal chemistry. Its unique arrangement of a chloro group, a methyl group, and a nitrile function on the pyridine scaffold makes it a versatile intermediate for the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitrile and chloro groups, combined with the directing effects of the methyl group, provides multiple reaction sites for further chemical modification. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and its strategic application in the field of drug development for researchers and scientists.

Core Physicochemical and Structural Properties

The fundamental identity of this compound is defined by its molecular formula and weight, which are foundational for all stoichiometric and analytical procedures. Its structural and computed properties offer predictive insights into its behavior in chemical and biological systems.

Table 1: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂ | [1][2] |

| Molecular Weight | 152.58 g/mol | [1][2] |

| CAS Number | 38875-76-2 | [1][3] |

| Appearance | Off-white fluffy solid | [3][4] |

| Synonym | 4-chloro-6-Methylpyridine-3-carbonitrile | [1] |

| Topological Polar Surface Area (TPSA) | 36.68 Ų | [1] |

| LogP (Octanol-Water Partition Coeff.) | 1.9151 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a well-documented procedure that transforms a hydrophilic precursor into a key chlorinated intermediate. The protocol described below is a robust method starting from 6-methyl-4-oxo-1,4-dihydro-pyridine-3-carboxylic acid amide.

Experimental Protocol

A detailed, step-by-step methodology for the synthesis is as follows[3][4]:

-

Initial Reaction: Suspend the starting material, 6-methyl-4-oxo-1,4-dihydro-pyridine-3-carboxylic acid amide (20 g, 131.5 mmol), in phosphorus oxychloride (POCl₃, 62 mL, 580 mmol).

-

Heating: Heat the suspension to 110°C for 15 minutes. This initial step facilitates the conversion of the amide to a nitrile and the keto group to a chloro group.

-

Addition of PCl₅: Cool the reaction mixture to 25°C and add phosphorus pentachloride (PCl₅, 38.12 g, 183.4 mmol) in portions over 20 minutes.

-

Causality: Phosphorus pentachloride is a powerful chlorinating agent. Its addition ensures the complete conversion of the 4-oxo group to the 4-chloro functionality. The two reagents, POCl₃ and PCl₅, work in concert to achieve both chlorination and dehydration.

-

-

Second Heating Phase: Heat the mixture again to 110°C for 1 hour to drive the reaction to completion.

-

Workup - Quenching: After concentrating the mixture, dilute the residue with ethyl acetate (100 mL) and cool to 10°C. Carefully quench the reaction by adding an aqueous solution of sodium carbonate (200 mL).

-

Trustworthiness: This quenching step is critical for safety and purity. It neutralizes the acidic and highly reactive phosphorus-based reagents, preventing uncontrolled reactions upon exposure to moisture and facilitating a clean extraction.

-

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 250 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting residue by silica gel column chromatography using a 4-5% ethyl acetate in petroleum ether solution as the eluent. This yields this compound as an off-white solid (Yield: 37%).

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Structural Confirmation and Spectroscopic Analysis

Confirmation of the molecular structure is achieved through standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive evidence of the structure. The reported chemical shifts are: ¹H NMR (CDCl₃): δ 8.75 (s, 1H), 7.38 (s, 1H), 2.65 (s, 3H)[3][4].

-

Interpretation: The two singlets at 8.75 and 7.38 ppm correspond to the two protons on the pyridine ring. The singlet at 2.65 ppm integrates to three protons, confirming the presence of the methyl group.

-

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak (M+1) at 153, which corresponds to the calculated molecular weight of the protonated molecule (C₇H₅ClN₂ + H⁺)[3][4]. This confirms the elemental composition of the synthesized product.

Role in Drug Discovery and Development

Nicotinonitrile derivatives are prominent scaffolds in medicinal chemistry due to their ability to act as bioisosteres for other functional groups and their synthetic accessibility for creating diverse chemical libraries[5]. This compound is a prime example of an intermediate designed for Structure-Activity Relationship (SAR) studies.

-

Synthetic Handle: The chloro group at the 4-position is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide variety of substituents (e.g., amines, alcohols, thiols), enabling the exploration of the chemical space around the core scaffold.

-

Scaffold for Library Synthesis: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for diversification. This versatility is crucial in the lead optimization phase of drug discovery, where small structural changes can significantly impact biological activity and pharmacokinetic properties[6][7].

-

Application in CNS Disorders: Related nicotinic acid derivatives have been identified as crucial building blocks for inhibitors of enzymes like D-amino acid oxidase (DAAO), which is a target for treating central nervous system disorders such as schizophrenia[5]. The structural motifs present in this compound make it a valuable precursor for developing novel agents in this therapeutic area.

Conceptual Role in SAR Studies

Caption: Role of the core scaffold in generating diverse libraries for SAR.

References

- 1. chemscene.com [chemscene.com]

- 2. 38875-76-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 38875-76-2 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 7. pharmtech.com [pharmtech.com]

An In-Depth Technical Guide to 4-Chloro-6-methylnicotinonitrile: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the pyridine nucleus stands as a cornerstone, embedded in a vast array of natural products, pharmaceuticals, and functional materials. Among the diverse family of pyridine derivatives, substituted nicotinonitriles (3-cyanopyridines) have garnered significant attention for their versatile reactivity and established roles as precursors to a multitude of biologically active compounds. This technical guide focuses on a specific yet crucial member of this class: 4-Chloro-6-methylnicotinonitrile. While not a household name, this compound represents a vital synthon, a molecular fragment that serves as a cornerstone for the construction of more complex molecules, particularly in the realm of drug discovery. This document aims to provide a comprehensive overview of this compound, from its historical context and discovery to its detailed synthesis, characterization, and pivotal applications, offering field-proven insights for researchers and professionals in the chemical and pharmaceutical sciences.

Section 1: Genesis and Historical Context of a Versatile Intermediate

The precise moment of discovery for this compound is not prominently documented in the annals of chemical literature, suggesting its emergence as a valuable intermediate rather than a target molecule of initial primary interest. Its history is intrinsically linked to the broader development of synthetic methodologies for substituted pyridines and nicotinonitriles, a field that has been actively explored for over a century.

The fundamental nicotinonitrile scaffold has been accessible through various routes since the late 19th and early 20th centuries. Early methods often involved harsh conditions, such as the fusion of pyridine sulfonic acids with cyanides or the dehydration of nicotinamides.[1] A significant advancement came with the development of methods starting from more readily available precursors.

While a definitive "discovery paper" for this compound is elusive, its appearance in the chemical literature, particularly within patents, points to its recognition as a key building block in the latter half of the 20th century and its increasing importance in the 21st century. For instance, a method for its preparation is detailed in a 2009 United States patent, highlighting its role as an intermediate in the synthesis of more complex molecules.[2] This suggests that its initial synthesis was likely a means to an end—the creation of a reactive handle on the pyridine ring to enable further molecular elaboration in the quest for new pharmaceuticals and agrochemicals. The strategic placement of the chloro, methyl, and cyano groups offers a unique combination of reactivity and structural features, making it a valuable tool for synthetic chemists.

Section 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is paramount for its effective use in synthesis and for quality control.

| Property | Value | Reference |

| CAS Number | 38875-76-2 | [3] |

| Molecular Formula | C₇H₅ClN₂ | [3] |

| Molecular Weight | 152.58 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 266 °C | [2] |

| Density | 1.26 g/cm³ | [2] |

| Flash Point | 114 °C | [2] |

Spectroscopic Data:

Section 3: Synthesis of this compound: A Detailed Protocol and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most commonly cited method involves the chlorination of a pyridone precursor.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on a method described in the chemical literature and is intended for use by trained professionals in a properly equipped laboratory.[2][3]

Step 1: Chlorination

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (1 equivalent) in phosphorus oxychloride (POCl₃, approx. 4.4 equivalents).

-

Initial Heating: Heat the suspension to 110 °C for 15 minutes. This initial step likely initiates the transformation of the amide and pyridone functionalities.

-

Addition of PCl₅: Cool the reaction mixture to room temperature (25 °C). Carefully add phosphorus pentachloride (PCl₅, approx. 1.4 equivalents) portion-wise over 20 minutes. This addition should be done with caution as the reaction can be exothermic.

-

Final Heating: Heat the mixture again to 110 °C for 1 hour to drive the chlorination and dehydration reactions to completion.

-

Solvent Removal: After cooling, concentrate the reaction mixture under reduced pressure to remove the excess POCl₃.

Causality Behind Experimental Choices:

-

The use of a combination of POCl₃ and PCl₅ is a classic and effective method for the chlorination of pyridones and the dehydration of amides to nitriles in a one-pot procedure. POCl₃ acts as both a solvent and a chlorinating/dehydrating agent. PCl₅ is a stronger chlorinating agent and ensures the complete conversion of the pyridone to the chloropyridine and the amide to the nitrile.

-

The stepwise heating protocol allows for controlled initiation of the reaction and ensures that the reaction proceeds to completion without runaway side reactions.

Step 2: Work-up and Purification

-

Quenching: Dilute the residue with ethyl acetate and cool the mixture to 10 °C in an ice bath. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium carbonate until the mixture is basic. This step neutralizes the acidic byproducts of the chlorination reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x). The organic layers contain the desired product.

-

Washing and Drying: Combine the organic layers and wash with brine to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the resulting crude product by silica gel column chromatography, eluting with a mixture of petroleum ether and ethyl acetate to afford this compound as an off-white solid.[3]

Self-Validating System:

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

-

The final product's identity and purity should be confirmed by spectroscopic methods (NMR, MS) and by its melting point. The obtained data should be consistent with the reported values.

Section 4: The Role of this compound in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The chloro and cyano groups serve as reactive handles for a variety of chemical transformations, including nucleophilic substitution, reduction, and cyclization reactions.

While specific, publicly disclosed drug development pathways directly utilizing this compound are not extensively detailed in readily available literature, the broader class of substituted nicotinonitriles are precursors to numerous marketed drugs.[4] These include kinase inhibitors like bosutinib and neratinib, which are used in cancer therapy. The synthesis of such complex molecules often involves the strategic introduction of substituents onto a core heterocyclic scaffold, a role for which this compound is well-suited.

Hypothetical Drug Synthesis Pathway

The following diagram illustrates a plausible, generalized pathway where this compound could serve as a key starting material in the synthesis of a hypothetical kinase inhibitor.

Caption: A generalized synthetic pathway illustrating the potential use of this compound in drug synthesis.

In this hypothetical pathway, the chlorine atom at the 4-position of this compound is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing fragments. Subsequently, the nitrile group can be transformed into other functional groups, such as an amine or a carboxylic acid, providing further points for molecular diversification. This step-wise elaboration is a common strategy in medicinal chemistry for building libraries of compounds to screen for biological activity.

Section 5: Conclusion and Future Outlook

This compound, while not a widely recognized molecule in its own right, exemplifies the critical role of versatile building blocks in modern organic synthesis and drug discovery. Its efficient synthesis and the strategic placement of its functional groups provide chemists with a powerful tool for the construction of complex molecular architectures.

The historical context of this compound is deeply rooted in the ongoing quest for efficient synthetic methods for functionalized heterocycles. While its initial discovery may not have been a landmark event, its continued presence in the patent and chemical literature underscores its enduring utility.

For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of intermediates like this compound is essential. It allows for the rational design of synthetic routes to novel therapeutic agents and the optimization of existing processes. As the demand for new and more effective drugs continues to grow, the importance of such unassuming yet powerful molecular building blocks will only increase. Future research may focus on developing even more efficient and sustainable synthetic routes to this and related nicotinonitriles, as well as exploring their application in the synthesis of novel materials and agrochemicals.

References

A Deep Dive into the Spectroscopic Characterization of 4-Chloro-6-methylnicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the molecular architecture of novel chemical entities is paramount. 4-Chloro-6-methylnicotinonitrile, a substituted pyridine derivative, represents a scaffold of significant interest in medicinal chemistry due to its potential biological activities. The precise arrangement of its constituent atoms, confirmed through a multi-faceted spectroscopic approach, governs its physicochemical properties and its interactions with biological targets. This technical guide provides an in-depth analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that collectively elucidate the unequivocal structure of this compound. As Senior Application Scientists, we present not just the data, but the underlying rationale for the experimental choices and a rigorous interpretation of the spectral features, ensuring a robust and self-validating analytical workflow.

The molecular formula of this compound is C₇H₅ClN₂ with a molecular weight of 152.58 g/mol .[1][2][3][4] This guide will dissect the spectroscopic fingerprint of this molecule, offering field-proven insights for researchers engaged in the synthesis, characterization, and application of similar heterocyclic compounds.

The Molecular Blueprint: Structural Confirmation of this compound

The structural integrity of a synthesized compound is the bedrock of all subsequent biological and pharmacological evaluation. Spectroscopic techniques provide a non-destructive means to probe the molecular framework, with each method offering a unique piece of the structural puzzle.

Caption: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Proton NMR spectroscopy is a cornerstone technique for elucidating the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ) of each proton provides a sensitive measure of its shielding, offering invaluable insights into the connectivity and spatial arrangement of the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would otherwise obscure the analyte's resonances.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A higher field strength generally results in better signal dispersion and resolution. Key acquisition parameters include a sufficient number of scans to achieve an adequate signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton resonances.

Data Summary and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.75 | Singlet (s) | 1H | H-2 |

| 7.38 | Singlet (s) | 1H | H-5 |

| 2.65 | Singlet (s) | 3H | -CH₃ |

Data sourced from ChemicalBook.[2][4]

The ¹H NMR spectrum of this compound in CDCl₃ displays three distinct signals, each a singlet, which is consistent with the proposed structure.

-

Aromatic Protons: The downfield signals at δ 8.75 and δ 7.38 ppm are characteristic of protons attached to an electron-deficient pyridine ring. The significant downfield shift of the proton at the 2-position (H-2) is attributed to the anisotropic effect of the adjacent nitrogen atom and the electron-withdrawing nature of the nitrile group. The proton at the 5-position (H-5) appears at a relatively upfield position. The singlet nature of both aromatic protons indicates the absence of adjacent protons, which is in perfect agreement with the substitution pattern of the pyridine ring.

-

Methyl Protons: The singlet at δ 2.65 ppm integrates to three protons and is assigned to the methyl group at the 6-position. The singlet multiplicity confirms that there are no neighboring protons to couple with.

Caption: ¹H NMR Experimental Workflow.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides direct information about the carbon framework of a molecule. Although ¹³C has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio compared to ¹H, modern NMR techniques, such as proton decoupling, allow for the acquisition of high-quality spectra in a reasonable timeframe.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 20-50 mg of this compound in ~0.7 mL of CDCl₃ in a clean NMR tube.

-

Data Acquisition: Acquire the spectrum on a spectrometer operating at a corresponding ¹³C frequency (e.g., 75 MHz for a 300 MHz ¹H instrument). The spectrum is typically acquired with broadband proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of protonated carbons.

Predicted ¹³C NMR Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C-6 | Carbon attached to nitrogen in a pyridine ring, downfield shift. |

| ~152 | C-2 | Aromatic carbon adjacent to nitrogen and nitrile group, deshielded. |

| ~145 | C-4 | Carbon bearing the chlorine atom, deshielded by the electronegative substituent. |

| ~125 | C-5 | Aromatic CH carbon. |

| ~118 | C-3 | Quaternary carbon of the nitrile group. |

| ~115 | -CN | Nitrile carbon, characteristic chemical shift.[8] |

| ~25 | -CH₃ | Aliphatic methyl carbon. |

The predicted ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

-

Aromatic and Heteroaromatic Carbons: The carbons of the pyridine ring are expected to resonate in the downfield region of the spectrum (δ 120-160 ppm). The carbons directly attached to the electronegative nitrogen (C-2 and C-6) and the chlorine (C-4) will be the most deshielded.

-

Nitrile Carbon: The carbon of the nitrile group (-C≡N) typically appears in the δ 110-125 ppm region.[8]

-

Methyl Carbon: The aliphatic methyl carbon will be found in the most upfield region of the spectrum, typically around δ 20-30 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Experimental Protocol: IR Spectroscopy (Solid Sample)

As this compound is a solid, a common method for obtaining its IR spectrum is the KBr pellet technique.

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.

Predicted IR Data and Interpretation

Based on the functional groups present in this compound, the following characteristic absorption bands are predicted.[9][10][11]

| Predicted Frequency (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | Aliphatic C-H (methyl) |

| ~2230-2210 | C≡N stretch | Nitrile |

| ~1600-1450 | C=C and C=N stretch | Pyridine ring |

| ~1100-1000 | C-Cl stretch | Aryl chloride |

-

Nitrile Stretch: The most characteristic peak in the IR spectrum is expected to be the sharp, strong absorption of the nitrile group (C≡N) in the range of 2230-2210 cm⁻¹. The presence of this band is a strong indicator of the nitrile functionality.

-

Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be observed just below 3000 cm⁻¹.

-

Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and for gaining insights into the molecule's structure through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) is a common technique for volatile compounds, which typically leads to extensive fragmentation. Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), are often used to observe the molecular ion with higher abundance.

-

Mass Analysis and Detection: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Data Summary and Interpretation

The mass spectrum of this compound shows a (M+1) peak at m/z 153, which corresponds to the protonated molecule [C₇H₅ClN₂ + H]⁺.[2][4] The calculated molecular weight of C₇H₅ClN₂ is 152.58. The presence of chlorine is indicated by the isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Predicted Fragmentation Pattern:

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways.[12][13][14][15]

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

-

Loss of a Chlorine Radical: Cleavage of the C-Cl bond would result in a fragment ion at m/z 117.

-

Loss of a Methyl Radical: Fragmentation involving the loss of the methyl group would produce an ion at m/z 137/139.

-

Loss of HCN: A common fragmentation pathway for nitrile-containing compounds is the loss of a neutral hydrogen cyanide molecule, which would lead to a fragment at m/z 125/127.

-

Pyridine Ring Fragmentation: Further fragmentation of the pyridine ring can lead to a complex pattern of smaller ions.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. The ¹H and predicted ¹³C NMR spectra precisely map the proton and carbon environments, consistent with the substituted pyridine framework. The predicted IR spectrum highlights the key functional groups, notably the characteristic nitrile absorption. Finally, the mass spectrometry data confirms the molecular weight and provides predictable fragmentation patterns that align with the proposed structure. This in-depth technical guide serves as a valuable resource for scientists, offering a detailed roadmap for the spectroscopic characterization of this important heterocyclic scaffold and related compounds, thereby upholding the principles of scientific rigor and trustworthiness in drug discovery and development.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 38875-76-2 [chemicalbook.com]

- 3. 38875-76-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound CAS#: 38875-76-2 [chemicalbook.com]

- 5. docs.chemaxon.com [docs.chemaxon.com]

- 6. CASPRE [caspre.ca]

- 7. acdlabs.com [acdlabs.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. IR spectra prediction [cheminfo.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. GitHub - rxn4chemistry/rxn-ir-to-structure: Predicting molecular structure from Infrared (IR) Spectra [github.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

Introduction: The Analytical Imperative for Heterocyclic Scaffolds

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-6-methylnicotinonitrile

In the landscape of modern drug discovery and materials science, substituted pyridine derivatives represent a cornerstone of molecular design. Among these, this compound (CAS No: 38875-76-2) is a pivotal chemical intermediate, valued for its versatile reactivity.[1][2] Its structure, a pyridine ring functionalized with a chloro, a methyl, and a nitrile group, offers multiple sites for synthetic elaboration. The precise confirmation of this structure is paramount to ensuring the integrity of subsequent research and development efforts. This guide provides a detailed technical analysis of the two primary spectroscopic techniques employed for its structural elucidation: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the interpretation of the spectral data, grounded in fundamental principles, and provide field-proven protocols for data acquisition.

Part 1: ¹H NMR Spectroscopy Analysis: Mapping the Proton Environment

Proton NMR spectroscopy serves as the definitive method for determining the connectivity and chemical environment of hydrogen atoms within a molecule. The spectrum of this compound is remarkably distinct, providing an unambiguous fingerprint of its structure.

Causality of Observed Chemical Shifts and Multiplicities

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) displays three distinct singlet signals.[3][4] The absence of spin-spin coupling, manifested as singlets, is a direct consequence of the substitution pattern; none of the protons on the pyridine ring or the methyl group have adjacent proton neighbors.

-

Aromatic Protons (Pyridine Ring): The pyridine ring's inherent aromaticity and the electron-withdrawing nature of the nitrogen atom cause its protons to resonate in the downfield region (typically δ 7.0-9.0 ppm).[5][6]

-

H-2 Proton (δ 8.75 ppm): The proton at the C-2 position is the most deshielded. Its significant downfield shift is caused by the potent anisotropic effect and inductive electron withdrawal from the adjacent ring nitrogen and the nitrile group at C-3.

-

H-5 Proton (δ 7.38 ppm): The proton at the C-5 position appears further upfield relative to H-2. Its chemical environment is primarily influenced by the adjacent chloro group at C-4 and the methyl group at C-6.

-

-

Aliphatic Protons (Methyl Group):

¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.75 | Singlet (s) | 1H | Aromatic H-2 |

| 7.38 | Singlet (s) | 1H | Aromatic H-5 |

| 2.65 | Singlet (s) | 3H | Methyl (-CH₃) |

| Solvent: CDCl₃. Data sourced from ChemicalBook.[3][4] |

Experimental Protocol: ¹H NMR Spectrum Acquisition

This protocol ensures high-quality, reproducible data for structural confirmation.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Configuration & Calibration:

-

Utilize a 400 MHz (or higher) NMR spectrometer.[7]

-

Ensure the instrument is properly shimmed on the sample to achieve optimal magnetic field homogeneity, indicated by a sharp and symmetrical solvent peak.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

-

Data Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-32 (to ensure adequate signal-to-noise ratio)

-

Temperature: 298 K

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Integrate the peaks to determine the relative proton ratios.

-

Reference the peak list to the internal standard (TMS).

-

Part 2: Mass Spectrometry Analysis: Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural clues through its fragmentation patterns. The molecular formula of this compound is C₇H₅ClN₂, corresponding to a monoisotopic mass of 152.0141 Da.[1]

Interpretation of the Mass Spectrum

-

The Molecular Ion (M⁺) Peak: A key feature in the mass spectrum of chlorinated compounds is the isotopic signature of chlorine. Chlorine exists naturally as two major isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[8][9] This results in a characteristic pattern for the molecular ion:

-

An M⁺ peak at m/z 152 , corresponding to the molecule containing the ³⁵Cl isotope.

-

An M+2 peak at m/z 154 , corresponding to the molecule containing the ³⁷Cl isotope.

-

The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1 , which is a definitive indicator of the presence of a single chlorine atom.[9]

-

-

Electrospray Ionization (ESI-MS): Some sources report an (M+1) peak at 153.[3][4] This is characteristic of "soft" ionization techniques like ESI, where the protonated molecule [M+H]⁺ is observed. In this case, the isotopic pattern would be seen at m/z 153 and 155.

-

Key Fragmentation Pathways (Electron Ionization - EI): The stability of the pyridine ring means the molecular ion peak is expected to be prominent.[8] Plausible fragmentations under EI conditions include:

-

Loss of a Chlorine Radical ([M-Cl]⁺): Cleavage of the C-Cl bond would yield a cation at m/z 117 .

-

Loss of a Methyl Radical ([M-CH₃]⁺): Fragmentation of the C-CH₃ bond would result in a cation at m/z 137 . This would also exhibit the 3:1 isotopic pattern for chlorine at m/z 137 and 139.

-

Loss of HCN ([M-HCN]⁺): A common fragmentation for nitriles, leading to a fragment ion at m/z 125 (and a corresponding isotope peak at m/z 127).

-

Predicted Mass Spectrum Data (EI-MS)

| m/z (Mass-to-Charge Ratio) | Predicted Relative Intensity | Identity of Fragment |

| 154 | Moderate (~30% of M⁺) | [C₇H₅³⁷ClN₂]⁺ (M+2 Peak) |

| 152 | High (Base Peak) | [C₇H₅³⁵ClN₂]⁺ (Molecular Ion) |

| 137 | Moderate | [M-CH₃]⁺ (with ³⁵Cl) |

| 125 | Low to Moderate | [M-HCN]⁺ (with ³⁵Cl) |

| 117 | Moderate | [M-Cl]⁺ |

Experimental Protocol: Mass Spectrum Acquisition (EI-MS)

-

Sample Introduction:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via a direct insertion probe (for solids) or through a GC interface (for GC-MS).

-

-

Ionization and Analysis:

-

Ionization Method: Electron Ionization (EI).

-

Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: Scan from m/z 40 to 250 to ensure capture of the molecular ion and key fragments.

-

-

Data Interpretation:

-

Identify the molecular ion peak (M⁺) and the M+2 peak. Verify their 3:1 intensity ratio to confirm the presence of one chlorine atom.

-

Analyze the major fragment ions and propose fragmentation pathways consistent with the known structure.

-

Compare the acquired spectrum against a reference library database, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation.[10]

-

Integrated Structural Elucidation: A Synergistic Approach

The true power of spectroscopic analysis lies in the integration of multiple techniques. The ¹H NMR data provides the precise proton count and connectivity, while the mass spectrum confirms the molecular weight and elemental composition (via isotopic patterns).

Caption: Integrated workflow correlating ¹H NMR and MS data to the structure.

The ¹H NMR spectrum definitively establishes the substitution pattern on the pyridine ring, and the mass spectrum provides the exact mass and confirms the presence of chlorine. Together, these two datasets leave no ambiguity as to the identity and purity of this compound, providing a solid analytical foundation for its use in research and drug development.

References

- 1. chemscene.com [chemscene.com]

- 2. 38875-76-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 38875-76-2 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. whitman.edu [whitman.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 4-Chloro-6-methylnicotinonitrile

This guide provides a comprehensive overview of the essential physical properties of 4-Chloro-6-methylnicotinonitrile (CAS No. 38875-76-2), a key heterocyclic building block. Tailored for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple data sheet. It delivers a practical framework for the empirical determination of boiling point and density, emphasizing the scientific rationale behind the methodologies. Such characterization is fundamental for the compound's application in synthesis, purification, and formulation within a drug discovery and development pipeline.

Introduction: The Significance of Chlorinated Pyridines in Medicinal Chemistry

This compound belongs to the class of chlorinated pyridine derivatives. Halogenated, and particularly chlorinated, heterocycles are of immense interest in pharmaceutical development. The inclusion of a chlorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This makes compounds like this compound valuable synthons for creating novel chemical entities. An accurate understanding of its physical properties is not merely academic; it is a prerequisite for its effective and reproducible use in complex synthetic routes and for ensuring the purity and quality of downstream active pharmaceutical ingredients (APIs).

Physicochemical Properties of this compound

A summary of the known and computationally predicted properties of this compound is presented below. It is critical to note that experimental data for boiling point and density are not widely published, underscoring the necessity for empirical determination in a laboratory setting.

| Property | Value | Source |

| CAS Number | 38875-76-2 | [2][3] |

| Molecular Formula | C₇H₅ClN₂ | [3] |

| Molecular Weight | 152.58 g/mol | [3] |

| Appearance | Off-white fluffy solid | [2][4] |

| Boiling Point | No data available; requires experimental determination. | [5] |

| Density | No data available; requires experimental determination. | |

| Topological Polar Surface Area (TPSA) | 36.68 Ų | [3] |

| Predicted LogP | 1.9151 | [3] |

Section 1: Boiling Point Determination for Novel Compounds

The boiling point is a critical parameter, indicating the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6][7] For a research compound, its boiling point is a key indicator of purity and is essential for designing purification protocols such as distillation.

Expertise & Experience: Choosing the Right Method

For novel or small-batch compounds common in research and early development, a micro-scale method is preferable to minimize sample loss. The Thiele tube method is a classic and highly effective technique for this purpose, requiring less than 1 mL of the substance.[8] This is far more practical than a full distillation setup which requires a significantly larger volume (typically >5 mL).[7][9]

Experimental Protocol: Thiele Tube Method

This protocol outlines the steps for an accurate boiling point determination.

-

Sample Preparation:

-

If the compound is a solid, as is the case for this compound, a small amount must first be melted. Place a few milligrams of the solid into a small test tube (fusion tube).

-

Gently heat the tube to melt the solid into a liquid. Approximately 0.5 mL of liquid is sufficient.

-

-

Capillary Tube Setup:

-

Take a capillary tube (sealed at one end) and place it into the fusion tube with the open end submerged in the liquid sample.

-

Causality: The inverted capillary tube acts as a miniature manometer, trapping air. As the sample is heated, this trapped air will expand and escape, and later, upon cooling, the contraction of the vapor inside will draw the liquid in, marking the boiling point.

-

-

Apparatus Assembly:

-

Attach the fusion tube to a thermometer using a rubber band or wire. Ensure the sample in the fusion tube is level with the thermometer's bulb to guarantee an accurate temperature reading of the liquid and its vapor.

-

Place this assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The Thiele tube's design promotes uniform heating via convection currents.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a micro-burner.[8] The heating should be slow and steady, approximately 1-2 °C per minute as the temperature approaches the expected boiling point.

-

Causality: Rapid heating can lead to temperature gradients and an overshoot of the true boiling point, resulting in an inaccurate reading.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. This occurs as the trapped air and then the substance's vapor pressure overcome the external pressure.

-

-

Boiling Point Identification:

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[6][8] This precise moment signifies that the vapor pressure of the substance is equal to the external atmospheric pressure.

-

Record the barometric pressure, as boiling point is pressure-dependent.[7]

-

Workflow Visualization: Boiling Point Determination

Caption: Workflow for boiling point determination using the Thiele tube method.

Section 2: Density Determination

Density is the mass of a substance per unit volume (D = m/V).[10] It is an essential property for solvent selection, reaction concentration calculations, and formulation development. Temperature and pressure can affect density, so measurements should be recorded under controlled conditions.[11]

Expertise & Experience: Ensuring Accuracy

For a research compound, obtaining an accurate density value requires precise measurement of both mass and volume. The use of a pycnometer or a calibrated volumetric flask provides high accuracy for volume measurement. An analytical balance ensures precise mass determination. This method is superior to simply using a graduated cylinder, where volume markings are less precise.

Experimental Protocol: Density Determination Using a Volumetric Flask

-

Mass of the Empty Flask:

-

Take a clean, dry volumetric flask (e.g., 5 mL or 10 mL) with its stopper.

-

Using an analytical balance, accurately measure and record its mass (m₁).

-

-

Mass of Flask with Sample:

-

Carefully add the liquid this compound to the flask until the bottom of the meniscus reaches the calibration mark. (If starting from the solid, it must be melted first and transferred while molten).

-

Use a pipette for the final additions to ensure accuracy. Ensure there are no air bubbles.

-

Stopper the flask and measure the total mass (m₂).

-

The mass of the sample (m_sample) is calculated as: m_sample = m₂ - m₁.

-

-

Volume Determination (Calibration with Water):

-

Thoroughly clean and dry the volumetric flask.

-

Fill the flask with deionized water at a known, constant temperature (e.g., 20 °C) up to the calibration mark.

-

Measure the mass of the flask filled with water (m₃).

-

The mass of the water (m_water) is: m_water = m₃ - m₁.

-

The volume of the flask (V) can be determined with high precision by using the known density of water (ρ_water) at that specific temperature. For example, the density of water at 20 °C is approximately 0.9982 g/mL.

-

Causality: Calibrating the flask's volume with a standard substance of known density (water) at a controlled temperature accounts for any minor inaccuracies in the flask's printed volume and ensures the measurement is traceable and reproducible.

-

Calculate the exact volume: V = m_water / ρ_water.

-

-

Density Calculation:

-

Using the mass of the sample and the calibrated volume of the flask, calculate the density of this compound (ρ_sample):

-

ρ_sample = m_sample / V

-

Workflow Visualization: Density Determination

Caption: Workflow for density determination using a volumetric flask.

Context: Synthesis of this compound

The starting material for these physical property measurements is typically obtained via chemical synthesis. A common laboratory-scale synthesis involves the chlorination of 6-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile. In a representative procedure, the starting material is treated with phosphorus oxychloride (POCl₃) followed by phosphorus pentachloride (PCl₅) at elevated temperatures.[2][4] The crude product is then purified, often by silica gel column chromatography, to yield the final this compound as an off-white solid.[2][4] Understanding the final purification step is crucial, as residual solvents or impurities will significantly affect the accuracy of boiling point and density measurements.

Conclusion

For specialized chemical entities like this compound, which are not commodity chemicals, a reliance on catalog data is insufficient for rigorous scientific and development work. This guide provides the foundational knowledge and detailed, trustworthy protocols for the empirical determination of boiling point and density. By understanding the causality behind each experimental step, researchers can confidently generate the accurate physicochemical data needed to accelerate their research, streamline process development, and ensure the quality and consistency of their scientific outcomes.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 38875-76-2 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 38875-76-2|this compound|BLD Pharm [bldpharm.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vernier.com [vernier.com]

- 10. chm.uri.edu [chm.uri.edu]

- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

The Strategic Intermediate: A Deep Dive into 4-Chloro-6-methylnicotinonitrile for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Substituted Pyridine

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility make it a privileged structure in drug discovery. Among the vast array of substituted pyridines, 4-Chloro-6-methylnicotinonitrile emerges as a particularly valuable and strategic building block. This in-depth guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and, most importantly, its application in the development of cutting-edge pharmaceuticals, with a focus on kinase inhibitors. We will delve into the causality behind experimental choices and provide field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. This compound is a white to off-white solid with a molecular formula of C₇H₅ClN₂ and a molecular weight of 152.58 g/mol .[1][2]

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClN₂ | [1][2] |

| Molecular Weight | 152.58 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 266 °C | [1] |

| Density | 1.26 g/cm³ | [1] |

| Flash Point | 114 °C | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Spectroscopic Data:

The structural integrity of this compound is confirmed by various spectroscopic techniques.

-

¹H NMR (CDCl₃): δ 8.75 (s, 1H), 7.38 (s, 1H), 2.65 (s, 3H).[1] The two singlets in the aromatic region correspond to the protons at positions 2 and 5 of the pyridine ring, while the singlet at 2.65 ppm is characteristic of the methyl group at position 6.

-

Mass Spectrum: (M+1)⁺ 153, consistent with the calculated molecular weight.[1]

-

Infrared (IR) Spectroscopy: Key characteristic peaks would include a sharp absorption around 2230-2210 cm⁻¹ for the C≡N stretch of the nitrile group and various bands in the 1600-1400 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the pyridine ring. The C-Cl stretch would be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a multi-step process, with the final and critical step involving the chlorination and dehydration of a hydroxynicotinamide precursor.[1][3] A commonly employed method starts from 6-methyl-4-oxo-1,4-dihydro-pyridine-3-carboxylic acid amide.[1]

Experimental Protocol:

Step 1: Chlorination and Dehydration

-

Suspend 6-methyl-4-oxo-1,4-dihydro-pyridine-3-carboxylic acid amide (B17-7) (20 g, 131.5 mmol) in phosphorus oxychloride (POCl₃, 62 mL, 580 mmol).

-

Heat the suspension at 110 °C for 15 minutes. The POCl₃ serves as both the chlorinating agent and the solvent.

-

Cool the reaction mixture to 25 °C.

-

Add phosphorus pentachloride (PCl₅, 38.12 g, 183.4 mmol) in portions over 20 minutes. The addition of PCl₅ enhances the chlorination process, ensuring the conversion of the keto group to a chloride.

-

Heat the mixture at 110 °C for 1 hour.

-

Concentrate the reaction mixture under reduced pressure to remove excess POCl₃.

-

Dilute the resulting residue with ethyl acetate (EtOAc, 100 mL) and cool to 10 °C.

-

Carefully quench the reaction by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃, 200 mL) until the mixture is basic. This step neutralizes the acidic byproducts.

-

Extract the aqueous layer with ethyl acetate (3 x 250 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a petroleum ether solution of 4-5% ethyl acetate as the eluent to afford this compound as an off-white fluffy solid (Yield: 7.5 g, 37%).[1]

Causality Behind Experimental Choices:

-

The use of a combination of POCl₃ and PCl₅ is a classic and effective method for the conversion of pyridones to chloropyridines. POCl₃ alone might not be sufficient for complete conversion, and the addition of PCl₅ drives the reaction to completion.

-

The quenching with sodium carbonate is a critical step to neutralize the highly acidic reaction mixture and to facilitate the extraction of the product into the organic phase.

-

Purification by column chromatography is essential to remove any unreacted starting material and byproducts, ensuring the high purity of the final compound required for subsequent synthetic steps.

Chemical Reactivity: A Hub for Molecular Diversification

The synthetic utility of this compound lies in the reactivity of its functional groups. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SₙAr), while the nitrile group can undergo various transformations.

Nucleophilic Aromatic Substitution (SₙAr): The Gateway to Kinase Inhibitors

The pyridine ring, being an electron-deficient heterocycle, facilitates nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. The nitrile group at the 3-position further activates the ring towards nucleophilic attack. The chlorine atom at the 4-position is the primary site for substitution by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its application in the synthesis of kinase inhibitors, where the introduction of an amino group at this position is a common strategy to engage with the hinge region of the kinase active site.[4]

Reaction with Amines:

The reaction of this compound with primary and secondary amines is a facile process, typically carried out in the presence of a base in a polar solvent. This reaction is fundamental to the synthesis of numerous biologically active compounds.[5][6]

Suzuki-Miyaura Cross-Coupling Reactions:

While the chlorine at the 4-position is primarily reactive towards SₙAr, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to form C-C bonds.[7][8][9] This allows for the introduction of aryl or heteroaryl substituents, further expanding the chemical space accessible from this versatile intermediate.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 4-amino-6-methylnicotinonitrile core, readily accessible from this compound, is a key pharmacophore in a multitude of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Inhibitors of the PI3K/Akt/mTOR Pathway:

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in human cancers. Several inhibitors targeting components of this pathway utilize scaffolds derived from chloro-substituted pyridines and pyrimidines.[4] For instance, the synthesis of various PI3K and Akt inhibitors has been reported starting from 4-chloro-6-methylpyrrolo[2,3-d]pyrimidine, a structurally related analogue. The initial step in these syntheses often involves the displacement of the chloride with an amine-containing nucleophile.[4] This highlights the strategic importance of the chloro-substituted heterocyclic core provided by molecules like this compound in the rapid generation of libraries of potential kinase inhibitors.

Broader Applications in Drug Discovery:

The versatility of this compound extends beyond kinase inhibitors. Its derivatives have been explored for a range of biological activities. The nitrile group itself is a key pharmacophore in numerous approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

Conclusion: A Versatile Tool for the Modern Medicinal Chemist

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its straightforward synthesis, well-defined reactivity, and proven utility in the construction of complex, biologically active molecules make it an indispensable tool for researchers in drug discovery and development. The ability to readily undergo nucleophilic aromatic substitution at the 4-position provides a reliable and efficient entry point for the synthesis of libraries of compounds targeting a wide range of therapeutic targets, most notably protein kinases. As the quest for more selective and potent drugs continues, the importance of versatile and strategically functionalized building blocks like this compound will only continue to grow.

References

- 1. This compound | 38875-76-2 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis [docbrown.info]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. tcichemicals.com [tcichemicals.com]

The Ascendant Role of 4-Chloro-6-methylnicotinonitrile in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quest for novel therapeutic agents is a relentless pursuit in medicinal chemistry, demanding the exploration of versatile and synthetically accessible scaffolds. Among the myriad of heterocyclic cores, the nicotinonitrile framework has emerged as a privileged structure, gracing the architecture of numerous biologically active compounds. This guide delves into the specifics of a particularly promising, yet underexplored, member of this family: 4-chloro-6-methylnicotinonitrile . We will explore its synthesis, reactivity, and burgeoning potential as a cornerstone for the development of next-generation therapeutics, particularly in the realm of kinase inhibition. This document is designed to provide not just a theoretical overview, but actionable, field-proven insights for the practicing medicinal chemist.

Physicochemical Properties and Synthetic Accessibility

Before embarking on a journey of derivatization and biological screening, a thorough understanding of the parent scaffold is paramount. This compound is a crystalline solid with a molecular weight of 152.58 g/mol and a molecular formula of C₇H₅ClN₂.[1] Its structure is characterized by a pyridine ring substituted with a chloro group at the 4-position, a methyl group at the 6-position, and a nitrile group at the 3-position.

Synthesis Protocol

The accessibility of a scaffold is a critical factor in its adoption for library synthesis and lead optimization. A robust and scalable synthesis of this compound has been reported, ensuring its ready availability for research purposes.[2][3]

Experimental Protocol: Synthesis of this compound [2][3]

-

Step 1: Chlorination of 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide. A suspension of 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (1 equivalent) in phosphorus oxychloride (POCl₃, approximately 4.4 equivalents) is heated to 110°C for 15 minutes.

-

Step 2: Addition of Phosphorus Pentachloride. The reaction mixture is cooled to room temperature, and phosphorus pentachloride (PCl₅, approximately 1.4 equivalents) is added portion-wise over 20 minutes.

-

Step 3: Heating and Concentration. The mixture is then heated at 110°C for 1 hour. After this period, the excess POCl₃ is removed under reduced pressure.

-

Step 4: Work-up and Purification. The residue is carefully quenched with an aqueous solution of sodium carbonate (Na₂CO₃) at a low temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by silica gel column chromatography to afford this compound as an off-white solid.

This two-step, one-pot procedure provides a reliable route to the desired scaffold, enabling its production in quantities suitable for extensive medicinal chemistry campaigns.

The Strategic Importance of the 4-Chloro Substituent: A Gateway to Molecular Diversity

The true synthetic utility of this compound lies in the reactivity of its 4-chloro substituent. This position is activated towards nucleophilic aromatic substitution (SNAr) and serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the introduction of a wide array of chemical functionalities, paving the way for the construction of diverse compound libraries.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the nitrile group enhances the electrophilicity of the pyridine ring, making the 4-position susceptible to attack by nucleophiles. This allows for the displacement of the chloro group by a variety of nucleophiles, including amines, alcohols, and thiols.

Conceptual Workflow for SNAr on the this compound Scaffold

Caption: General workflow for nucleophilic aromatic substitution.

This straightforward reaction provides access to a multitude of derivatives with diverse physicochemical properties, which is a cornerstone of structure-activity relationship (SAR) studies.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent at the 4-position also serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These powerful C-C bond-forming reactions enable the introduction of aryl, heteroaryl, and alkynyl groups, significantly expanding the chemical space accessible from this scaffold.

Conceptual Workflow for Palladium-Catalyzed Cross-Coupling

Caption: General workflow for palladium-catalyzed cross-coupling.

The ability to perform these sophisticated transformations on the this compound core allows for the precise installation of functionalities known to interact with specific biological targets, such as the hinge region of kinases.

Application in Kinase Inhibitor Design: A Scaffold with Untapped Potential

While direct and extensive literature on the use of this compound as a scaffold for kinase inhibitors is still emerging, its structural features make it an attractive starting point for such endeavors. The nicotinonitrile core is a well-established pharmacophore in numerous approved and investigational kinase inhibitors.

The general strategy for designing kinase inhibitors often involves a heterocyclic core that can form hydrogen bonds with the kinase hinge region, and appended functionalities that occupy the hydrophobic pocket and the solvent-exposed region. The this compound scaffold is well-suited for this approach.

Hypothetical Kinase Inhibitor Design Strategy

Caption: A potential strategy for developing kinase inhibitors.

By applying the synthetic strategies outlined in the previous section, medicinal chemists can systematically explore the structure-activity relationships of derivatives of this compound to identify potent and selective kinase inhibitors.

Structure-Activity Relationship (SAR) Considerations and Future Perspectives

Although specific SAR data for derivatives of this compound are not yet widely published, general principles from related nicotinonitrile-based inhibitors can guide initial design efforts.

Key SAR Insights from Related Scaffolds:

-